3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative known for its diverse biological activities. Quinazoline compounds are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-tumor, antiviral, antibacterial, and anticonvulsant activities .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGOTIGJBXNEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 4-fluorobenzylamine with anthranilic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit key enzymes and signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Molecular docking studies have shown that this compound can bind tightly to the active sites of target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based drug with anti-tumor activity.
Uniqueness
3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinazoline derivatives. Its fluorobenzyl group may contribute to improved binding affinity and specificity for target proteins, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
